molecular formula C17H22N2O2 B7460649 1-cyclopentyl-N-methyl-5-oxo-N-phenylpyrrolidine-3-carboxamide

1-cyclopentyl-N-methyl-5-oxo-N-phenylpyrrolidine-3-carboxamide

Cat. No. B7460649
M. Wt: 286.37 g/mol
InChI Key: RNRMMNYZGJKBSD-UHFFFAOYSA-N
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Description

1-cyclopentyl-N-methyl-5-oxo-N-phenylpyrrolidine-3-carboxamide, also known as CPP, is a synthetic compound that has gained interest in scientific research due to its potential therapeutic applications. CPP belongs to the class of compounds known as pyrrolidines, which have been shown to exhibit various biological activities.

Mechanism of Action

1-cyclopentyl-N-methyl-5-oxo-N-phenylpyrrolidine-3-carboxamide acts as an antagonist at the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor that plays a role in learning and memory. By blocking the NMDA receptor, 1-cyclopentyl-N-methyl-5-oxo-N-phenylpyrrolidine-3-carboxamide reduces the activity of glutamate, which is a neurotransmitter that is involved in various physiological processes.
Biochemical and Physiological Effects:
1-cyclopentyl-N-methyl-5-oxo-N-phenylpyrrolidine-3-carboxamide has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the release of dopamine in the brain, which is a neurotransmitter that is involved in reward and motivation. 1-cyclopentyl-N-methyl-5-oxo-N-phenylpyrrolidine-3-carboxamide has also been shown to reduce the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is a system that plays a role in stress response.

Advantages and Limitations for Lab Experiments

One advantage of using 1-cyclopentyl-N-methyl-5-oxo-N-phenylpyrrolidine-3-carboxamide in lab experiments is that it has a well-characterized mechanism of action, which makes it a useful tool for studying the NMDA receptor. However, one limitation is that 1-cyclopentyl-N-methyl-5-oxo-N-phenylpyrrolidine-3-carboxamide has a relatively short half-life, which may limit its usefulness in certain experiments.

Future Directions

There are several potential future directions for 1-cyclopentyl-N-methyl-5-oxo-N-phenylpyrrolidine-3-carboxamide research. One area of interest is the potential use of 1-cyclopentyl-N-methyl-5-oxo-N-phenylpyrrolidine-3-carboxamide in the treatment of addiction, as it has been shown to reduce drug-seeking behavior in animal models. Another area of interest is the potential use of 1-cyclopentyl-N-methyl-5-oxo-N-phenylpyrrolidine-3-carboxamide in the treatment of chronic pain, as it has been shown to exhibit analgesic properties. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1-cyclopentyl-N-methyl-5-oxo-N-phenylpyrrolidine-3-carboxamide, which may lead to the development of new therapeutic applications.

Synthesis Methods

1-cyclopentyl-N-methyl-5-oxo-N-phenylpyrrolidine-3-carboxamide can be synthesized through a multi-step process involving the reaction of cyclopentanone, methylamine, and phenylacetic acid. The final product is obtained through a crystallization process, which yields a pure white powder.

Scientific Research Applications

1-cyclopentyl-N-methyl-5-oxo-N-phenylpyrrolidine-3-carboxamide has been studied for its potential therapeutic applications in various areas of research. It has been shown to exhibit analgesic, anti-inflammatory, and anti-anxiety properties. 1-cyclopentyl-N-methyl-5-oxo-N-phenylpyrrolidine-3-carboxamide has also been studied for its potential use in the treatment of addiction, as it has been shown to reduce drug-seeking behavior in animal models.

properties

IUPAC Name

1-cyclopentyl-N-methyl-5-oxo-N-phenylpyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c1-18(14-7-3-2-4-8-14)17(21)13-11-16(20)19(12-13)15-9-5-6-10-15/h2-4,7-8,13,15H,5-6,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNRMMNYZGJKBSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C2CC(=O)N(C2)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopentyl-N-methyl-5-oxo-N-phenyl-3-pyrrolidinecarboxamide

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